molecular formula C6H7FN2 B1292472 5-Fluorobenzene-1,3-diamine CAS No. 372-41-8

5-Fluorobenzene-1,3-diamine

Cat. No.: B1292472
CAS No.: 372-41-8
M. Wt: 126.13 g/mol
InChI Key: LIYOGZUQGPRENF-UHFFFAOYSA-N
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Description

5-Fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a fluorine atom is attached to the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzene-1,3-diamine typically involves the nitration of fluorobenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: 5-Fluoro-1,3-dinitrobenzene.

    Reduction: Various reduced forms depending on the conditions.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluorobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluorobenzene-1,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their function. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

    Benzene-1,3-diamine: Lacks the fluorine atom, resulting in different chemical properties.

    5-Chlorobenzene-1,3-diamine: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromobenzene-1,3-diamine: Contains a bromine atom, leading to different reactivity.

Uniqueness: 5-Fluorobenzene-1,3-diamine is unique due to the presence of the fluorine atom, which significantly influences its chemical behavior and potential applications. The fluorine atom’s electronegativity and small size allow for unique interactions that are not possible with other halogens.

Properties

IUPAC Name

5-fluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOGZUQGPRENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633914
Record name 5-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-41-8
Record name 5-Fluoro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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